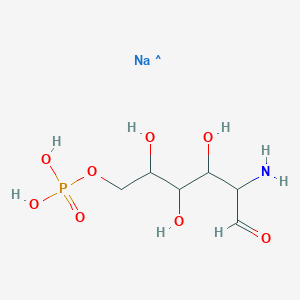
CID 16219416
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine 6-phosphate sodium salt typically involves the phosphorylation of D-glucosamine. This process can be achieved through various methods, including enzymatic phosphorylation using kinases or chemical phosphorylation using phosphoric acid derivatives. The reaction conditions often require controlled pH and temperature to ensure the stability of the product .
Industrial Production Methods: Industrial production of D-Glucosamine 6-phosphate sodium salt involves large-scale fermentation processes using microbial strains capable of producing glucosamine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid derivatives.
Reduction: Reduction reactions can convert it into glucosamine derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various glucosamine derivatives, which can be further utilized in biochemical and pharmaceutical applications .
Scientific Research Applications
D-Glucosamine 6-phosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: It plays a role in cellular signaling and regulation, particularly in the biosynthesis of glycosaminoglycans.
Medicine: It is investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Mechanism of Action
The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its conversion to UDP-GlcN6P during the biosynthesis of glycosaminoglycans. This conversion is crucial for the formation of glycosaminoglycans, which are essential for maintaining the structural integrity of connective tissues. The compound interacts with various enzymes and molecular targets involved in the biosynthetic pathway, ensuring the proper synthesis and regulation of glycosaminoglycans .
Comparison with Similar Compounds
- D-Glucosamine hydrochloride
- N-Acetylglucosamine
- Chondroitin sulfate
Comparison: D-Glucosamine 6-phosphate sodium salt is unique due to its phosphate group, which plays a critical role in its biological activity and its involvement in the biosynthesis of glycosaminoglycans. In comparison, D-Glucosamine hydrochloride lacks the phosphate group and is primarily used as a dietary supplement. N-Acetylglucosamine is another derivative with acetylation at the amino group, which alters its biological properties. Chondroitin sulfate is a larger molecule composed of repeating disaccharide units and is used mainly for its structural role in cartilage .
This detailed article provides a comprehensive overview of CID 16219416, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
InChI |
InChI=1S/C6H14NO8P.Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXCKRQPOHPMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NNaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585165 | |
| Record name | D-Glucosamine 6-phosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70442-23-8 | |
| Record name | D-Glucosamine 6-phosphate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)
![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)







![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)




